molecular formula C12H14N2O3 B1348589 Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-77-1

Proline, 1-[(phenylamino)carbonyl]-

Cat. No. B1348589
M. Wt: 234.25 g/mol
InChI Key: ZEEAHHXBZHTCOI-JTQLQIEISA-N
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Description

Proline, 1-[(phenylamino)carbonyl]- is a type of amino acid. It has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol .


Synthesis Analysis

The synthesis of derivatives related to Proline, 1-[(phenylamino)carbonyl]- starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of Proline, 1-[(phenylamino)carbonyl]- is characterized by the formula C12H14N2O3 .


Chemical Reactions Analysis

Proline, 1-[(phenylamino)carbonyl]- can participate in Mannich reactions . In these reactions, substituted acetophenones, substituted aromatic aldehydes, and substituted aromatic amines undergo Mannich reactions in the presence of 7 mol% of ionic liquid-immobilized proline (s) organocatalyst to provide β-amino carbonyl compounds .


Physical And Chemical Properties Analysis

Proline, 1-[(phenylamino)carbonyl]- is a small, cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid . It has unique physicochemical properties and numerous biotechnological applications .

Scientific Research Applications

Application in Green Chemistry

  • Summary of Application : L-proline-based natural deep eutectic solvents (NaDES) were synthesized and applied as solvents and catalysts for the Knoevenagel condensation reaction between benzofuranone and substituted benzaldehydes to produce aurones .
  • Methods of Application : The reaction between benzofuranone and vanillin served as the model reaction. After screening three NaDESs, and testing microwave, as well as ultrasound as energy sources, it was concluded that the optimum results are obtained using L-proline/glycerol 1:2 as catalyst and solvent and ultrasound irradiation .
  • Results or Outcomes : The corresponding aurones were obtained in moderate to satisfactory yields (57–89%) and high purity. An important additional feature of the described methodology is the recyclability and reusability of the NaDES, which was recycled and effectively reused after 6 cycles .

Application in Organic Synthesis

  • Summary of Application : Proline and its derivatives have been used as organocatalysts for multi-component reactions in aqueous media, leading to the green synthesis of heterocycles .
  • Methods of Application : Proline can engage in several modes of organocatalysis, as it can behave both as a Brønsted acid or a Brønsted base, and it can also easily generate the iminium or enamine intermediates that are typical of covalent organocatalysis .
  • Results or Outcomes : The synergic combination of the advantages of water as a reaction medium with the efficiency associated with reactions that are able to generate several bonds in one operation is particularly relevant from the point of view of sustainable chemistry .

Application in Plant Stress Resistance

  • Summary of Application : Proline accumulation improves plant resistance to abiotic stress by rising photosynthesis, enzymatic and non-enzymatic antioxidant activity, regulating osmolyte concentration, and sodium and potassium homeostasis .

Application in Asymmetric Organocatalysis

  • Summary of Application : Proline derivatives have been used as improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions .
  • Methods of Application : Tetrazole and acylsulfonamide organocatalysts derived from proline have been synthesized and applied to these reactions, providing results superior to the proline-catalyzed counterpart .
  • Results or Outcomes : The corresponding products were obtained in high yields and enantioselectivities .

Application in Chiral Proline Based Reactions

  • Summary of Application : Chiral proline is termed as the simplest bifunctional organocatalysts. This amino acid is called as “simplest enzyme” due to its ability to catalyze reactions with high stereoselectivity .
  • Methods of Application : L-Proline is a small molecule, non-toxic, inexpensive, readily available in both enantiomeric forms having bifunctional acid-base sites .
  • Results or Outcomes : The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .

Application in α-Amination

  • Summary of Application : The pyrrolidinyl tetrazole was found to be a more effective catalyst for amination of 2-phenylpropanal derivatives than L-proline .

Application in Asymmetric Organocatalysis

  • Summary of Application : Proline derivatives have been used as improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions .
  • Methods of Application : Tetrazole and acylsulfonamide organocatalysts derived from proline have been synthesized and applied to these reactions, providing results superior to the proline-catalyzed counterpart .
  • Results or Outcomes : The corresponding products were obtained in high yields and enantioselectivities .

Application in Chiral Proline Based Reactions

  • Summary of Application : Chiral proline is termed as the simplest bifunctional organocatalysts. This amino acid is called as “simplest enzyme” due to its ability to catalyze reactions with high stereoselectivity .
  • Methods of Application : L-Proline is a small molecule, non-toxic, inexpensive, readily available in both enantiomeric forms having bifunctional acid-base sites .
  • Results or Outcomes : The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .

Application in α-Amination

  • Summary of Application : The pyrrolidinyl tetrazole was found to be a more effective catalyst for amination of 2-phenylpropanal derivatives than L-proline .

Future Directions

Proline, 1-[(phenylamino)carbonyl]- has shown great potential in various fields of research and industry. It has been used in the synthesis of therapeutically active enantiopure drugs . Future research may focus on its potential uses in other areas of medicine and biotechnology .

properties

IUPAC Name

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350022
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proline, 1-[(phenylamino)carbonyl]-

CAS RN

827612-77-1
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
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